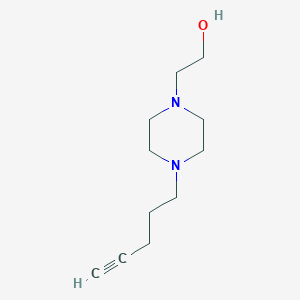
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide, also known as SBD, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has gained attention due to its unique chemical structure and its potential for use in different fields.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to interact with hydrophobic regions of proteins, stabilizing them and preventing their aggregation. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has also been found to interact with the surface of proteins, altering their conformation and preventing their denaturation.
Biochemical and Physiological Effects:
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has been found to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant effects on cell viability or membrane integrity. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has also been found to be non-fluorescent, making it a useful tool for fluorescence-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is its ability to stabilize proteins and prevent their aggregation. This makes it a useful tool for protein research and drug discovery. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is also easy to synthesize and purify, making it readily available for use in experiments. However, N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(sec-butyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is in the development of protein-based therapeutics. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide can be used to stabilize proteins and prevent their aggregation, which could improve the efficacy and stability of protein-based drugs. Another potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide could be used to study the mechanisms of protein misfolding and aggregation, which could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, N-(sec-butyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has been used in scientific research for various purposes. It has been found to be effective in stabilizing proteins and preventing their aggregation, making it a useful tool for protein research and drug discovery. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has minimal toxicity and is considered safe for use in laboratory experiments. Despite its limitations, N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has several potential future applications in the development of protein-based therapeutics and the study of protein misfolding diseases.
Synthesemethoden
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of sec-butylamine with 2,5-dimethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(sec-butyl)-2,5-dimethylbenzenesulfonamide. This synthesis method has been used by various researchers to obtain N-(sec-butyl)-2,5-dimethylbenzenesulfonamide for their experiments.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has been used in scientific research for various purposes, including as a protein denaturant, a ligand for protein purification, and a stabilizer for proteins. It has also been used as a tool for studying protein folding and aggregation. N-(sec-butyl)-2,5-dimethylbenzenesulfonamide has been found to be effective in stabilizing proteins and preventing their aggregation, making it a useful tool for protein research.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-11(4)13-16(14,15)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWPPSBNAFYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)


![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)



![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)
